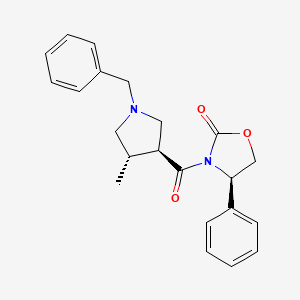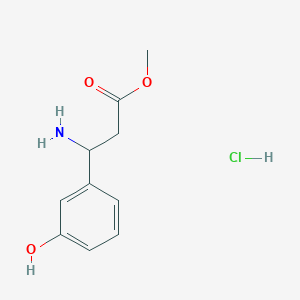
N-(2-ethoxyethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)propan-2-amine is an organic compound with the molecular formula C7H17NO It is a secondary amine, characterized by the presence of an ethoxyethyl group and a propan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)propan-2-amine typically involves the reaction of 2-ethoxyethanol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Ethoxyethanol+Isopropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines with different degrees of hydrogenation.
Scientific Research Applications
N-(2-ethoxyethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethylamine: Similar in structure but lacks the propan-2-yl group.
Isopropylamine: Contains the propan-2-yl group but lacks the ethoxyethyl group.
N-(2-Ethoxyethyl)-3-morpholino propan-1-amine: A more complex derivative with additional functional groups.
Uniqueness
N-(2-ethoxyethyl)propan-2-amine is unique due to the combination of its ethoxyethyl and propan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in research settings.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)propan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-4-9-6-5-8-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
QUNUHZDEGUQIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)





![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)

![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)
